molecular formula C13H12N2S B13763778 4-(Allylthio)-2-phenylpyrimidine CAS No. 6203-95-8

4-(Allylthio)-2-phenylpyrimidine

Cat. No.: B13763778
CAS No.: 6203-95-8
M. Wt: 228.31 g/mol
InChI Key: PWWLXLYEUHJYMB-UHFFFAOYSA-N
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Description

4-(Allylthio)-2-phenylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an allylthio group at the 4-position and a phenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allylthio)-2-phenylpyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving an amidine and a β-dicarbonyl compound.

    Introduction of the Allylthio Group: The allylthio group can be introduced via a nucleophilic substitution reaction using an allylthiol reagent.

    Phenyl Substitution: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a phenylboronic acid or phenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(Allylthio)-2-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.

    Substitution: The allylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4-(Allylthio)-2-phenylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Allylthio)-2-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

6203-95-8

Molecular Formula

C13H12N2S

Molecular Weight

228.31 g/mol

IUPAC Name

2-phenyl-4-prop-2-enylsulfanylpyrimidine

InChI

InChI=1S/C13H12N2S/c1-2-10-16-12-8-9-14-13(15-12)11-6-4-3-5-7-11/h2-9H,1,10H2

InChI Key

PWWLXLYEUHJYMB-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC(=NC=C1)C2=CC=CC=C2

Origin of Product

United States

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